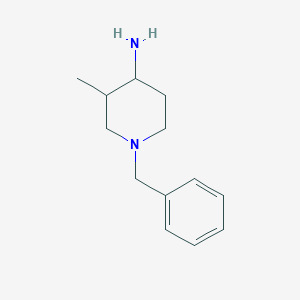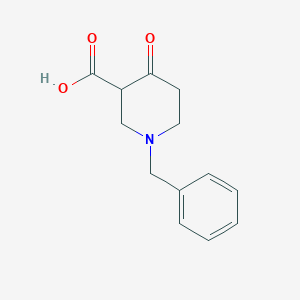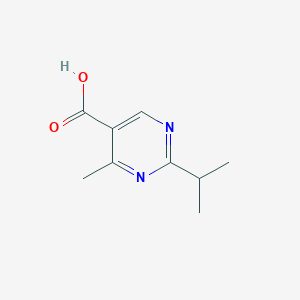![molecular formula C7H4ClF3N4 B1344175 2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile CAS No. 389606-51-3](/img/structure/B1344175.png)
2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile is a chemical compound with the CAS Number: 389606-51-3. It has a molecular weight of 236.58 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile, often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The InChI Code of this compound is 1S/C7H4ClF3N4/c8-6-13-2-4 (1-12)5 (15-6)14-3-7 (9,10)11/h2H,3H2, (H,13,14,15) . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Pyrimidines, including 2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile, are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring .Physical And Chemical Properties Analysis
2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile is a solid compound . It has a molecular weight of 236.58 .科学的研究の応用
Synthesis of Other Organic Compounds
This compound can serve as a chemical raw material for the synthesis of other organic compounds . Its unique structure and properties can make it a valuable starting material in various synthetic routes.
2. Preparation of Vorexanol Fumarate and Vonoprazan Similar compounds have been used in the preparation of vorexanol fumarate and vonoprazan . These are medications used to treat conditions like gastroesophageal reflux disease (GERD) and stomach ulcers.
ATP Mimicking Tyrosine Kinase Inhibitors
A new series of pyrimidine-5-carbonitrile derivatives, which includes “2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile”, has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .
Anticancer Agents
The same series of pyrimidine-5-carbonitrile derivatives has also been explored for their potential as anticancer agents . Their ability to inhibit EGFR, a protein that is often overexpressed in various types of cancer, makes them promising candidates for cancer treatment .
Neoplasm Inhibitors
2,4-Dichloro-5-fluoropyrimidine, a compound similar to “2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile”, is used in the synthesis of two glucuronic derivatives of 5-fluorouracil as neoplasm inhibitors . It’s possible that “2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile” could have similar applications.
Safety and Hazards
作用機序
Mode of Action
It is known that pyrimidine derivatives can interact with various biological targets, leading to a range of potential effects .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a variety of biochemical processes, but the specific pathways influenced by this compound remain to be determined .
Result of Action
The molecular and cellular effects of 2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile’s action are currently unknown
特性
IUPAC Name |
2-chloro-4-(2,2,2-trifluoroethylamino)pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3N4/c8-6-13-2-4(1-12)5(15-6)14-3-7(9,10)11/h2H,3H2,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKRVIHFYPWMFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)NCC(F)(F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile | |
CAS RN |
389606-51-3 |
Source


|
| Record name | 2-chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1344108.png)



